molecular formula Cl2H6HgO11 B3029640 Mercury(II) perchlorate trihydrate CAS No. 73491-34-6

Mercury(II) perchlorate trihydrate

Cat. No. B3029640
CAS RN: 73491-34-6
M. Wt: 453.54
InChI Key: DFJWPGPUWHLJIJ-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of mercury(II) complexes can vary depending on the ligands and the desired mercury(II) compound. For instance, tetraamminemercury(II) perchlorate can be precipitated from both liquid ammonia and aqueous ammonia solutions, indicating that the synthesis of mercury(II) perchlorate complexes may involve the use of ammonia or other coordinating solvents . Additionally, the synthesis of mercury(II) complexes with diazoles and triazoles suggests that the counter-ion present can significantly influence the behavior of inorganic mercury(II) during the synthesis process .

Molecular Structure Analysis

Mercury(II) compounds exhibit a variety of coordination geometries. For example, tetraamminemercury(II) perchlorate has a distorted tetrahedral coordination geometry in solid state, which changes upon heating to a linear N-Hg-N unit in diamminemercury(II) perchlorate . Similarly, the chloroperchloratotri(o-tolyl)phosphinemercury(II) dimer displays a trigonal bipyramidal coordination geometry with phosphorus and chlorine atoms . These studies indicate that mercury(II) perchlorate trihydrate could also exhibit a complex coordination geometry depending on its molecular environment.

Chemical Reactions Analysis

The reactivity of mercury(II) compounds with various ligands and counter-ions is influenced by the nature of these substituents. For instance, the interaction of mercury(II) with azoles is strongly dependent on the counter-ion present, which can lead to the formation of either adducts or mercurated species . This suggests that mercury(II) perchlorate trihydrate may also participate in a range of chemical reactions, forming different products based on the reaction conditions and the ligands involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of mercury(II) compounds are diverse and can be influenced by their molecular structure. For example, the crystal structure of tris(1,8-naphthyridine)(perchlorato)mercury(II) perchlorate shows an irregular seven-coordination of the mercury atom, which could affect its physical properties such as solubility and melting point . The study of dichloro-(1,3,5-trithian)mercury(II) reveals a distorted tetrahedral coordination, which could have implications for the compound's reactivity and stability .

Scientific Research Applications

Coulometric Applications

Mercury(II) perchlorate trihydrate has been used in coulometric generation of hydrogen ions by oxidation of mercury. The application of a mercury anode for quantitative generation of H(+) ions in sodium perchlorate in various solvents has been investigated, demonstrating its utility in titration of organic bases (Mihajlović, Joksimovic, & Mihajlovic, 2003).

Catalytic Synthesis

Mercury(II) perchlorate trihydrate has been used as a catalyst in the synthesis of 3-substituted oxindoles. An unprecedented mercury(II) perchlorate trihydrate catalyzed tandem Sakurai­–Hosomi/(thio)ether formation reaction has been developed, enabling facile synthesis of versatile 3-(alkylthio)- or 3-alkoxy-3-allyloxindoles (Zhu et al., 2012).

Chemosensing Applications

The compound has been used in macrocyclic chemosensors for metal ion monitoring. A benzothiazolyl group bearing NO2S2-macrocycle showed mercury(II) selectivity (for perchlorate salt) as a dual-probe channel chemosensor, exhibiting significant responses to mercury(II) ions with different anions (Ju et al., 2016).

Optical Sensing and Pyrotechnics

In the field of pyrotechnics, mercury(II) perchlorate trihydrate has been used to study the optical initiation of light-sensitive energetic complexes. Its inclusion in pyrotechnic formulations demonstrates the ability of light emission to initiate explosions in energy-rich compositions (Gerasimov et al., 2015).

Coordination Chemistry Studies

Mercury(II) perchlorate trihydrate is utilized in studies of coordination chemistry in liquid and aqueous ammonia solutions. The crystalline tetraamminemercury(II) perchlorate, Hg(NH3)42, precipitates from these solutions, revealing insights into coordination geometries of mercury(II) in different environments (Nilsson et al., 2008).

Analytical Chemistry Applications

It has been incorporated into optical sensors for sensitive determination of mercury(II) ions in solutions, demonstrating high selectivity and significant absorbance signal change upon exposure to mercury(II) ions (Yari & Abdoli, 2010).

Safety And Hazards

Mercury(II) perchlorate trihydrate is a strong oxidizer and is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

mercury(2+);diperchlorate;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClHO4.Hg.3H2O/c2*2-1(3,4)5;;;;/h2*(H,2,3,4,5);;3*1H2/q;;+2;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJWPGPUWHLJIJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H6HgO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703621
Record name Mercury perchlorate--water (1/2/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mercury(II) perchlorate trihydrate

CAS RN

73491-34-6
Record name Mercury perchlorate--water (1/2/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mercury(II) perchlorate trihydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mercury(II) perchlorate trihydrate
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Mercury(II) perchlorate trihydrate

Citations

For This Compound
74
Citations
KB Nilsson, M Maliarik, I Persson, A Fischer… - Inorganic …, 2008 - ACS Publications
The ammonia solvated mercury(II) ion has been structurally characterized in solution by means of EXAFS, 199 Hg NMR, and Raman spectroscopy and in solid solvates by combining …
Number of citations: 9 pubs.acs.org
M Kadarkaraisamy, AG Sykes - Polyhedron, 2007 - Elsevier
Sulfur-containing photoinduced charge transfer (PCT) sensors 1,8-anthraquinone-18-dithiacrown-5 (2) and 1,8-anthraquinone-18-trithiacrown-5 (3) selectively detect both inorganic Cd(…
Number of citations: 72 www.sciencedirect.com
CMV Stålhandske, CI Stålhandske… - Inorganic …, 1997 - ACS Publications
The crystalline solvates of the divalent group 12 metal ions with the soft sulfur donor N,N-dimethylthioformamide display an unusual variation in coordination number and geometry with …
Number of citations: 33 pubs.acs.org
M Maliarik, I Persson - Magnetic Resonance in Chemistry, 2005 - Wiley Online Library
The solvation of the mercury(II) ion in solvents with different solvation properties, water, dimethylsulfoxide, N,N‐dimethylthioformamide, and liquid ammonia, has been studied by means …
S Wen, T Zeng, L Liu, K Zhao, Y Zhao… - Journal of the …, 2011 - ACS Publications
The duplex formation mediated by Hg 2+ in a properly designed ssDNA generates a stable hairpin structure, which greatly alters the translocation profile of the ssDNA through α-…
Number of citations: 229 pubs.acs.org
F Zhu, F Zhou, ZY Cao, C Wang, YX Zhang… - …, 2012 - thieme-connect.com
We report a highly efficient perchloric acid catalyzed substitution reaction of 3-hydroxyoxindoles with thiols and alcohols for the synthesis of 3-substituted 3-(alkylthio)oxindoles or 3-…
Number of citations: 38 www.thieme-connect.com
KB Nilsson, M Maliarik, I Persson, M Sandström - Dalton Transactions, 2008 - pubs.rsc.org
Liquid ammonia, trialkyl phosphites, and especially trialkylphosphines, are very powerful electron-pair donor solvents with soft bonding character. The solvent molecules act as strongly …
Number of citations: 6 pubs.rsc.org
DA Hutta - 2000 - search.proquest.com
The first example of an azidomercuration reaction between an aliphatic azide and an olefin was developed as a new method for promoting the Schmidt reaction of aliphatic azides. For …
Number of citations: 3 search.proquest.com
Y OZAKI, K IMAIZUMI, K OKAMURA… - Chemical and …, 1996 - jstage.jst.go.jp
Several kinds of fused cyclic compounds were obtained by tandem Michael-Claisen condensation of ethyl 2-[bis (ethylthio) methyl] benzoate and ethyl 2-[1, 3] dithiolan-2-yl-benzoate …
Number of citations: 10 www.jstage.jst.go.jp
H Zeng, F Yu, J Dai, H Sun, Z Lu, M Li, Q Jiang… - Dalton …, 2012 - pubs.rsc.org
A neutral phosphorescent coordination compound bearing a benzimidazole ligand, Ir(pbi)2(acac) (Hpbi = 1,2-diphenyl-1H-benzo[d]imidazole; Hacac = acetylacetone), is demonstrated …
Number of citations: 27 pubs.rsc.org

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